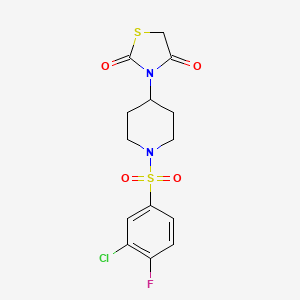

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperidine ring, for example, is a six-membered ring with one nitrogen atom. The thiazolidine-2,4-dione group is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A study by Kumar and Sharma (2022) explored the synthesis of thiazolidine-2,4-dione derivatives and their anticancer activity against the MCF-7 human breast cancer cell line. The compounds were synthesized through a series of reactions, starting with thiazolidine-2,4-dione, and were found to have potential anticancer properties, particularly compound 3b which showed significant activity due to the presence of a nitro group, a strong electron-withdrawing group, indicating its potential for inhibiting the topoisomerase-I enzyme (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (O. Prakash et al., 2011).

Antihyperglycemic Agents

Wrobel et al. (1998) investigated novel thiazolidine-2,4-dione derivatives for their antihyperglycemic properties in mouse models. The study found that certain compounds effectively lowered glucose and insulin levels in obese, insulin-resistant mice, suggesting their potential as oral antihyperglycemic agents (J. Wrobel et al., 1998).

Synthesis and Antiproliferative Activity

Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The study identified compounds with potent antiproliferative activity, contributing to the development of potential anticancer therapies (S. Chandrappa et al., 2008).

Chymase Inhibition for Cardiovascular Diseases

Niwata et al. (1997) synthesized and evaluated a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as inhibitors of human heart chymase. The study aimed at developing selective inhibitors for chymase, an enzyme involved in cardiovascular diseases. The results indicated that certain derivatives could selectively inhibit chymase, offering a potential therapeutic avenue for treating cardiovascular conditions (S. Niwata et al., 1997).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves the oxidative addition of formally electrophilic organic groups and the transmetalation of formally nucleophilic organic groups .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxic efficiency, with ic 50 values ranging from 0426 to 4943 μM . This suggests that such compounds may have potent effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O4S2/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZLUJMUYJZBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)

![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)

![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)